3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride
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Overview
Description
3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride is a synthetic compound that belongs to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring system substituted with a 4-methoxybenzylamino group and an ethyl chain, forming a monohydrochloride salt. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with 4-Methoxybenzylamine: The indole core is then reacted with 4-methoxybenzylamine in the presence of a suitable catalyst to introduce the 4-methoxybenzylamino group.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .
Scientific Research Applications
3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different biological functions.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Lysergic acid diethylamide (LSD): A synthetic compound with an indole core, known for its psychoactive properties.
Uniqueness
3-(2-(4-Methoxybenzylamino)ethyl)indole monohydrochloride is unique due to its specific substitution pattern and potential therapeutic applications. Unlike other indole derivatives, it combines the structural features of an indole ring with a 4-methoxybenzylamino group, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
73816-50-9 |
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Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl-[(4-methoxyphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C18H20N2O.ClH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H |
InChI Key |
OQXVTSILRRBSNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
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